4-iodo-3-methylpyridine hydrochloride
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Chemistry Research
Halogenated pyridine scaffolds are of immense importance in contemporary organic chemistry. nih.govalfa-chemistry.com The pyridine ring, a six-membered heteroaromatic system, is a fundamental component in numerous natural products, pharmaceuticals, and agrochemicals. nih.govwikipedia.orgnih.gov The introduction of a halogen atom onto the pyridine ring significantly enhances its utility for several reasons:
Versatile Functionalization: The carbon-halogen bond is a reactive site that can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures. alfa-chemistry.com
Modulation of Physicochemical Properties: Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org This makes halogenated pyridines particularly attractive in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Key Intermediates: Due to their reactivity, halogenated pyridines serve as crucial intermediates in the synthesis of a broad spectrum of more complex molecules. alfa-chemistry.comresearchgate.net
The regioselective halogenation of the pyridine ring is a key challenge and an active area of research, as the position of the halogen atom dictates the subsequent synthetic transformations and the properties of the final product. alfa-chemistry.com
Historical Trajectory and Evolution of Research on Substituted Pyridine Systems
The study of pyridine and its derivatives dates back to the 19th century, with its initial isolation from coal tar. nih.gov The structural similarity to benzene (B151609) was proposed in the 1870s and later confirmed. wikipedia.org Early research focused on understanding the fundamental reactivity of the pyridine ring, noting its reduced susceptibility to electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org
Over the decades, research has evolved from basic characterization to the development of sophisticated synthetic methodologies for creating a vast library of substituted pyridines. The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of halogenated pyridines, transforming them from simple derivatives to powerful synthetic tools. nih.gov This has led to an explosion in the number and complexity of pyridine-containing compounds synthesized for various applications, particularly in the pharmaceutical and agrochemical industries. nih.govnih.gov
Role of 4-Iodo-3-methylpyridine (B3031273) Hydrochloride as a Distinctive Research Intermediate
Within the broad class of halogenated pyridines, 4-iodo-3-methylpyridine hydrochloride holds a specific and important role as a research intermediate. Its structure, featuring an iodine atom at the 4-position and a methyl group at the 3-position, provides a unique combination of reactivity and steric influence. The hydrochloride salt form enhances its stability and handling properties.
The iodine substituent is the most reactive among the halogens in many cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope. The presence of the adjacent methyl group can influence the regioselectivity of reactions and the conformational preferences of the resulting products. This makes this compound a valuable starting material for the synthesis of highly specific and complex target molecules in drug discovery and materials science. For instance, it is a key building block in the synthesis of various kinase inhibitors and other biologically active compounds. researchgate.net
Scope and Objectives of Academic Investigations Involving this compound
Academic research involving this compound is primarily focused on its application in the synthesis of novel organic compounds with potential biological activity or unique material properties. Key areas of investigation include:
Development of Novel Synthetic Methodologies: Researchers continuously seek to develop more efficient, selective, and environmentally benign methods for utilizing this compound in cross-coupling and other functionalization reactions.
Medicinal Chemistry: A significant portion of research is dedicated to using this intermediate to synthesize libraries of compounds for screening against various biological targets, such as enzymes and receptors implicated in diseases like cancer and inflammatory disorders. researchgate.net
Materials Science: The unique electronic and structural features of molecules derived from this compound are being explored for the development of new organic materials with interesting optical or electronic properties.
The overarching goal of these investigations is to leverage the specific reactivity of this compound to access novel chemical space and discover new molecules with valuable applications.
Chemical Properties of this compound
The utility of this compound as a research intermediate is underpinned by its distinct chemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClIN | uni.lusigmaaldrich.com |
| Molecular Weight | 255.49 g/mol | sigmaaldrich.com |
| Melting Point | 185-186 °C | sigmaaldrich.com |
| IUPAC Name | 4-iodo-3-methylpyridine;hydrochloride | sigmaaldrich.comnih.gov |
| InChI Key | VCUDYTWUOUJPNQ-UHFFFAOYSA-N | sigmaaldrich.com |
| CAS Number | 159533-70-7 | sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
CAS No. |
159533-70-7 |
|---|---|
Molecular Formula |
C6H7ClIN |
Molecular Weight |
255.48 g/mol |
IUPAC Name |
4-iodo-3-methylpyridine;hydrochloride |
InChI |
InChI=1S/C6H6IN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H |
InChI Key |
VCUDYTWUOUJPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)I.Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Iodo 3 Methylpyridine Hydrochloride
Reactivity in Metal-Catalyzed Cross-Coupling Reactions
4-Iodo-3-methylpyridine (B3031273) hydrochloride is a versatile substrate in a variety of metal-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science. wikipedia.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium catalysts are extensively used to facilitate cross-coupling reactions involving 4-iodo-3-methylpyridine hydrochloride. The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions. nih.gov
The Suzuki reaction , which couples an organohalide with an organoboron compound, is a powerful tool for creating carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of 4-iodo-3-methylpyridine, this reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the pyridine (B92270) ring. The general mechanism involves the oxidative addition of the iodo-pyridine to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The choice of base, solvent, and ligands is crucial for optimizing the reaction yield and scope. wikipedia.org
The Heck reaction provides a method for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.org With 4-iodo-3-methylpyridine, this reaction allows for the formation of substituted styrenes and other vinylpyridines. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. masterorganicchemistry.comlibretexts.org
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction can also be performed under copper-free conditions, which can be advantageous in certain applications to avoid issues like alkyne homocoupling. nih.govnih.gov The Sonogashira coupling of 4-iodo-3-methylpyridine with various terminal alkynes provides a direct route to 4-alkynyl-3-methylpyridines, which are valuable intermediates in medicinal chemistry. nih.govsoton.ac.uk
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-3-methylpyridine |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Vinyl-3-methylpyridine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | 4-Alkynyl-3-methylpyridine |
Copper-Mediated Coupling Processes
Copper-catalyzed or mediated coupling reactions offer an alternative to palladium-based systems and are particularly useful for certain transformations. nih.govnih.gov While palladium catalysis is more common for standard cross-coupling reactions, copper can be effective for specific applications, such as the formation of carbon-heteroatom bonds. For instance, copper catalysis can be employed in the coupling of pyridines with various nucleophiles.
Ligand Design and Catalyst Performance in Pyridine Cross-Coupling
The efficiency and selectivity of cross-coupling reactions involving pyridines are highly dependent on the design of the ligands coordinated to the metal center. rsc.org For electron-deficient pyridine rings, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to promote the oxidative addition step and stabilize the catalytic species. Ligands such as bulky monophosphines or diphosphines can significantly influence the outcome of the reaction, sometimes even inverting the expected regioselectivity. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable catalysts for these transformations. organic-chemistry.org In some cases, ligand-free conditions have been found to be effective, potentially involving the formation of palladium nanoparticles as the active catalytic species. nih.gov
Mechanistic Pathways of Oxidative Addition and Reductive Elimination
The fundamental steps in many metal-catalyzed cross-coupling reactions are oxidative addition and reductive elimination. youtube.comyoutube.com
Oxidative addition is the initial step where the metal catalyst, typically in a low oxidation state (e.g., Pd(0)), inserts into the carbon-iodine bond of 4-iodo-3-methylpyridine. youtube.com This process involves the oxidation of the metal and the formation of a new organometallic complex. For aryl halides, this step is often the rate-determining step of the catalytic cycle. nsf.gov The reactivity order for halides in oxidative addition is generally I > Br > Cl > F.
Reductive elimination is the final step of the catalytic cycle, where the two coupled organic fragments are expelled from the metal center to form the final product. youtube.com This process involves the reduction of the metal back to its initial low oxidation state, allowing it to re-enter the catalytic cycle. youtube.com The facility of this step is influenced by the steric and electronic properties of the ligands and the organic groups attached to the metal.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Regioselective Substitution at the Iodine Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those that are electron-deficient. stackexchange.com In the case of pyridines, the nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack, especially at the 2- and 4-positions. stackexchange.comnih.gov
For 4-iodo-3-methylpyridine, the iodine atom serves as a good leaving group in SNAr reactions. Nucleophiles can attack the carbon atom bearing the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com The electron-withdrawing nature of the pyridine nitrogen helps to stabilize this intermediate through resonance. stackexchange.com
The regioselectivity of SNAr reactions on substituted pyridines can be complex and is influenced by the electronic and steric effects of the substituents. wuxiapptec.comwuxiapptec.comstackexchange.com In 4-iodo-3-methylpyridine, nucleophilic attack is directed to the 4-position due to the presence of the good leaving group (iodine) and the activating effect of the ring nitrogen. While SNAr can also occur at the 2-position in pyridines, the presence of the iodo group at the 4-position makes it the primary site of reaction. stackexchange.comechemi.com The methyl group at the 3-position can exert a modest electronic and steric influence on the reaction.
It is important to note that in some cases, particularly with di-substituted pyridines, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. wuxiapptec.com However, for a substrate like 4-iodo-3-methylpyridine, substitution at the iodine-bearing carbon is generally the favored pathway. nih.govresearchgate.net
Influence of Pyridine Nitrogen on SNAr Reactivity
The reactivity of the pyridine ring in nucleophilic aromatic substitution (SNAr) is profoundly influenced by the ring nitrogen. The nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive and resonance effect, which reduces the electron density at the ortho (C2, C6) and para (C4) positions. youtube.comstackexchange.com This inherent electron deficiency makes the pyridine ring more susceptible to attack by nucleophiles compared to its carbocyclic analogue, benzene (B151609). youtube.com
In the case of this compound, this effect is significantly amplified. The compound exists as a salt, with the pyridine nitrogen being protonated to form a pyridinium (B92312) cation. This positive charge on the nitrogen atom dramatically enhances its electron-withdrawing capacity, further activating the ring for SNAr. nih.govbath.ac.uk The activation is most pronounced at the 4-position (para-position), making the iodo-substituent an excellent leaving group for nucleophilic displacement. Research on analogous 4-halopyridines has demonstrated that their conversion to pyridinium salts can increase the rate of SNAr reactions by several orders of magnitude. For instance, the N-methylation of 4-chloropyridine (B1293800) was found to enhance its reaction rate with thiol nucleophiles by approximately 4500-fold. nih.gov Therefore, the protonated nitrogen in this compound is the key feature governing its high reactivity in SNAr reactions at the C4 position.
The mechanism for these reactions typically follows a two-step addition-elimination pathway, where the nucleophile first attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.orgnih.gov The electron-withdrawing pyridinium nitrogen is crucial for stabilizing this intermediate, thereby lowering the activation energy of the initial, often rate-determining, step. nih.gov The subsequent elimination of the iodide ion restores the aromaticity of the ring, yielding the substituted pyridine product.
Scope and Limitations of Nucleophile Introduction
The enhanced electrophilicity of the C4 position in this compound allows for the introduction of a wide variety of nucleophiles. The scope of this reaction includes oxygen, nitrogen, and sulfur-based nucleophiles, making it a versatile method for the synthesis of diverse 3,4-disubstituted pyridine derivatives.
Research on related halopyridines and pyridinium salts has demonstrated successful SNAr reactions with a range of nucleophiles. nih.govbath.ac.uknih.gov
Table 1: Representative Nucleophiles in SNAr Reactions of Activated Pyridines
| Nucleophile Class | Specific Example(s) | Reference(s) |
|---|---|---|
| O-Nucleophiles | Alcohols (Methanol, Ethanol, Propanol) | bath.ac.uk |
| Hydroxide | rsc.org | |
| N-Nucleophiles | Amines (Piperidine) | nih.gov |
| Amides (Potassium amide) | youtube.com |
| S-Nucleophiles | Thiols (Glutathione, Cysteine) | nih.gov |
Despite the broad scope, certain limitations exist. The primary limitation is steric hindrance. The methyl group at the C3 position, adjacent to the reaction center, can sterically impede the approach of bulky nucleophiles, potentially slowing down the reaction rate or preventing the reaction altogether for very large nucleophiles.
Another potential limitation involves the basicity of the nucleophile. While strong nucleophiles are effective, highly basic conditions can lead to side reactions. For instance, a very strong base could potentially deprotonate the 3-methyl group, leading to undesired byproducts. The choice of solvent and reaction conditions is therefore crucial for achieving high yields and selectivity. researchgate.net
Electrophilic Aromatic Substitution on the Pyridine Ring
In stark contrast to its reactivity towards nucleophiles, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org The electron-withdrawing nature of the nitrogen atom makes the ring electron-poor and thus less attractive to electrophiles. stackexchange.com Furthermore, the conditions for many EAS reactions (e.g., nitration, sulfonation) are acidic. Under such conditions, the basic nitrogen atom is protonated, forming the pyridinium ion. stackexchange.comwikipedia.org The resulting positive charge makes the ring exceptionally resistant to attack by cationic electrophiles, rendering direct EAS on pyridine nearly impossible under standard conditions. wikipedia.org
When EAS does occur under forcing conditions, it proceeds with a strong preference for substitution at the C3 and C5 positions (meta-positions). aklectures.comquora.com This regioselectivity is dictated by the stability of the intermediate carbocation (sigma complex). Attack at the ortho or para positions would result in a resonance structure that places the positive charge directly on the already electron-deficient and electronegative nitrogen atom, a highly unfavorable situation. stackexchange.comquora.com Meta-attack avoids this destabilizing arrangement. stackexchange.com
Directed Electrophilic Functionalization
Given the inherent inertness of the pyridine ring to classical EAS, strategies involving directed functionalization have become important for synthesizing substituted pyridines. These methods often employ a directing group that can coordinate to a metal catalyst, which then activates a specific C-H bond, typically in the ortho-position, for functionalization. nih.gov
For example, a pyridylsilyl group can be installed on an aromatic ring to direct palladium-catalyzed ortho-acyloxylation and halogenation. nih.gov While specific studies on the directed electrophilic functionalization of 4-iodo-3-methylpyridine are not prevalent, the principles of directed C-H activation represent a powerful synthetic tool to overcome the natural deactivation of the pyridine ring. Such strategies could potentially be adapted to functionalize the C2 or C6 positions of the 4-iodo-3-methylpyridine scaffold, bypassing the electronic deactivation caused by the pyridinium moiety.
Impact of Iodine and Methyl Substituents on Ring Activation/Deactivation
Pyridinium Nitrogen: As discussed, the protonated nitrogen is a powerful deactivating group, making the entire ring highly electron-deficient and directing any potential substitution to the meta-positions (C3 and C5). stackexchange.com In this specific compound, the C3 position is already occupied.
Methyl Group (at C3): The methyl group is an alkyl group, which acts as a weak electron-donating group through induction and hyperconjugation. wikipedia.org In a typical aromatic system, it would be an activating group. However, its weak activating effect is overwhelmingly counteracted by the powerful deactivating effect of the pyridinium nitrogen. Its directing influence would be towards the ortho (C2, C4) and para (C6) positions.
Iodine (at C4): Halogens exhibit a dual electronic effect. They are deactivating due to their electron-withdrawing inductive effect (-I), but they are ortho, para-directors due to electron donation from their lone pairs via resonance (+M). wikipedia.org As a deactivating group, the iodine atom further contributes to the ring's inertness towards EAS. Its directing influence would be towards the ortho-positions (C3 and C5).
Considering these combined influences on this compound, the ring is exceptionally deactivated towards electrophilic attack. The directing effects point towards C5 as the most plausible site for a substitution reaction, as it is meta to the pyridinium nitrogen and ortho to the directing iodine atom. However, the cumulative deactivation from both the pyridinium ion and the iodine substituent means that any such reaction would require extremely harsh conditions and would likely be low-yielding.
Acid-Base Chemistry and Salt Formation Research
The chemistry of this compound is fundamentally linked to its nature as a salt. This is a direct result of the acid-base reaction between the basic pyridine derivative and an acid, in this case, hydrochloric acid (HCl). The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring acts as a Lewis base, accepting a proton from the acid. stackexchange.com
Protonation Equilibria of Pyridine Nitrogen
The position of the protonation equilibrium is quantified by the pKa value of the conjugate acid, the pyridinium ion. The pKa of unsubstituted pyridine is approximately 5.2. researchgate.net This value is significantly influenced by the substituents on the ring. mdpi.com
Effect of the 3-methyl group: The electron-donating methyl group increases the electron density on the nitrogen atom, making it more basic and thus increasing the pKa. The pKa of 3-methylpyridine (B133936) (3-picoline) is approximately 5.63. nih.gov
Effect of the 4-iodo group: The electron-withdrawing inductive effect of the iodine atom at the para-position reduces the electron density on the nitrogen, making it less basic and lowering the pKa. Studies on other 4-halopyridines show a marked decrease in basicity compared to pyridine. nih.gov For example, 4-chloropyridine has a pKa of around 4.0, and it is expected that 4-iodopyridine (B57791) would have a similarly reduced pKa.
Table 2: pKa Values of Related Pyridine Compounds
| Compound | pKa of Conjugate Acid | Effect of Substituent(s) | Reference(s) |
|---|---|---|---|
| Pyridine | ~5.2 | Baseline | researchgate.net |
| 3-Methylpyridine | 5.63 | Electron-donating group increases basicity | nih.gov |
| 4-Chloropyridine | ~4.0 | Electron-withdrawing group decreases basicity | nih.gov |
| 4-Iodo-3-methylpyridine | Estimated < 5.6 | Combination of donating (3-Me) and withdrawing (4-I) effects | N/A |
Stability and Reactivity of the Hydrochloride Salt Form
The hydrochloride salt of 4-iodo-3-methylpyridine enhances the compound's stability, a common strategy for improving the handling and shelf-life of pyridine derivatives. While specific thermal analysis data for this compound is not extensively documented in publicly available literature, information on related compounds such as 4-iodopyridine suggests a degree of light sensitivity. sigmaaldrich.com Decomposition of similar halogenated pyridines under thermal stress is known to yield nitrogen oxides, carbon monoxide, and carbon dioxide. sigmaaldrich.com The melting point of this compound has been reported to be in the range of 185-186 °C, indicating a relatively stable crystalline structure at ambient temperatures.
The reactivity of the hydrochloride salt is influenced by the protonation of the pyridine nitrogen. This protonation reduces the electron density of the pyridine ring, which can affect its susceptibility to nucleophilic attack. The presence of the electron-donating methyl group at the 3-position and the iodine atom at the 4-position introduces a specific electronic and steric environment that governs its reactivity in various chemical transformations.
Radical Reactions and Reductive Pathways
The carbon-iodine (C-I) bond in this compound is a key functional group that dictates its participation in radical reactions and reductive processes. The relatively low bond dissociation energy of the C-I bond makes it susceptible to cleavage, initiating radical-mediated transformations.
Homolytic Cleavage of the Carbon-Iodine Bond
Homolytic cleavage of the C-I bond in this compound results in the formation of a 3-methylpyridyl radical and an iodine radical. This process can be initiated by photolytic or thermolytic methods. While specific studies on this compound are limited, research on analogous compounds like iodoform (B1672029) (CHI3) demonstrates that the C-I bond can be cleaved under photoirradiation to generate radicals that can participate in subsequent reactions, such as cyclopropanation. tcichemicals.com The resulting 3-methylpyridyl radical is a reactive intermediate that can engage in various chemical transformations, including hydrogen abstraction or addition to unsaturated systems.
The general mechanism for homolytic cleavage can be represented as: CH3-C5H3(I)N·HCl → CH3-C5H3N· (radical) + I· (radical) + HCl
The stability of the resulting pyridyl radical is influenced by the electronic effects of the substituents on the pyridine ring.
Reductive Dehalogenation Strategies
Reductive dehalogenation is a common and synthetically useful reaction for iodopyridines, allowing for the replacement of the iodine atom with a hydrogen atom. Various catalytic systems have been shown to be effective for the dehalogenation of related halogenated pyridines and can be applied to this compound.
Catalytic hydrogenation is a widely employed method for the reduction of halogenated pyridines. Catalysts such as platinum oxide (PtO2) in protic solvents like glacial acetic acid have been successfully used for the hydrogenation of substituted pyridines to their corresponding piperidine (B6355638) derivatives. nih.gov While this leads to full saturation of the ring, milder conditions can be tuned to achieve selective dehalogenation.
Another effective method is rhodium-catalyzed transfer hydrogenation. This approach utilizes a hydrogen donor, such as formic acid, in the presence of a rhodium catalyst to achieve the reduction of the pyridinium salt to the corresponding piperidine. researchgate.net By carefully selecting the reaction conditions, it is possible to favor dehalogenation over ring reduction.
The table below summarizes potential reductive dehalogenation strategies applicable to this compound, based on studies with analogous compounds.
| Catalyst System | Hydrogen Source | Solvent | Typical Products | Reference |
| Platinum Oxide (PtO2) | H2 gas | Acetic Acid | 3-Methylpiperidine | nih.gov |
| Rhodium Catalyst | Formic Acid | Various | 3-Methylpiperidine | researchgate.net |
It is important to note that the specific reaction conditions, including catalyst loading, temperature, and pressure, would need to be optimized for this compound to achieve the desired transformation efficiently and selectively.
Applications of 4 Iodo 3 Methylpyridine Hydrochloride in Advanced Organic Synthesis
As a Versatile Building Block for Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of numerous biologically active molecules, making them indispensable in medicinal chemistry and drug discovery. ossila.comsigmaaldrich.com 4-Iodo-3-methylpyridine (B3031273) hydrochloride serves as an exemplary building block, providing a robust platform for the synthesis of more elaborate heterocyclic systems. The presence of the iodine atom is key, as it provides a site for selective functionalization through a variety of well-established cross-coupling reactions. guidechem.com
A significant application of iodo-substituted pyridines is in the synthesis of annulated systems, where additional rings are fused to the pyridine (B92270) core. Such structures, like the pyrido[3,4-b]indoles (also known as γ-carbolines), are of interest due to their potential biological activities, including DNA binding and cytotoxic effects. nih.gov
The synthesis of these fused systems often employs a strategy involving metal-catalyzed cyclization reactions. nih.gov In a typical sequence, the iodo-group of a pyridine derivative is first exploited in a Sonogashira coupling reaction to introduce an alkyne-containing side chain. Subsequent intramolecular cyclotrimerization, often catalyzed by rhodium(I), allows for the formation of multiple new rings in a single, efficient step. nih.gov The 4-iodo-3-methylpyridine scaffold is an ideal starting point for such strategies, enabling the rapid assembly of complex, polycyclic nitrogen-containing heterocycles.
While there are numerous methods to synthesize substituted pyridines, many are limited in the substitution patterns they can produce. nih.govrsc.org 4-Iodo-3-methylpyridine hydrochloride provides a direct route to tri-substituted pyridines. The existing methyl group and the reactive iodo-group allow for the introduction of a third, diverse substituent at the 4-position. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, where the carbon-iodine bond is selectively activated.
Table 1: Potential Transformations for Multi-Substitution
| Reaction Type | Reagent Class | Resulting Substituent at C-4 |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Aryl or Heteroaryl Group |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl Group |
| Buchwald-Hartwig Amination | Amines | Amino Group |
| Stille Coupling | Organostannanes | Various Organic Groups |
This table illustrates how the single starting material can be converted into a wide array of derivatives, each with unique electronic and steric properties, making it a powerful tool for creating diverse molecular scaffolds.
The carbon-iodine bond in 4-iodo-3-methylpyridine is significantly more reactive than a corresponding carbon-bromine or carbon-chlorine bond, making it highly amenable to a wide range of coupling reactions. This reactivity allows for the introduction of complex and sterically demanding side chains under relatively mild conditions. guidechem.com
Copper-catalyzed and palladium-catalyzed reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyridine ring. guidechem.comnih.gov For instance, Suzuki-Miyaura coupling can introduce various aryl and heteroaryl moieties, Buchwald-Hartwig amination can install substituted amines, and Sonogashira coupling provides access to functionalized alkynes. These reactions are fundamental tools for elaborating the simple pyridine building block into a more complex structure tailored for a specific application.
Table 2: Examples of Coupling Reactions with Iodo-Heterocycles
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Application Example |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, Base, Boronic Acid | C-C (Aryl) | Synthesis of biaryl compounds |
| Sonogashira | Pd/Cu catalyst, Base, Alkyne | C-C (Alkynyl) | Precursor for cyclization reactions nih.gov |
| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | Introduction of nitrogen-based functional groups |
Role in the Synthesis of Complex Organic Systems
Beyond its role in building diverse heterocyclic scaffolds, this compound is a key precursor in the synthesis of larger, more complex organic systems, including advanced intermediates for the pharmaceutical industry.
Iodo-pyridines are valuable intermediates in the synthesis of pharmaceutical compounds. guidechem.com The substituted pyridine core is present in numerous drugs, and 4-iodo-3-methylpyridine provides a strategic starting point for their synthesis. For example, the core structure is related to key intermediates in the synthesis of proton pump inhibitors like rabeprazole, which features a substituted 2,3-dimethylpyridine moiety linked to a benzimidazole (B57391) group. google.comnih.gov The synthesis of such molecules often involves a multi-step sequence where each part of the pyridine building block is strategically modified. The iodo-group can be converted into other functionalities or used as a coupling handle to connect different parts of the final molecule.
Table 3: Pyridine Derivatives as Key Intermediates
| Starting Material Class | Key Transformation(s) | Target Molecule Class |
|---|---|---|
| Substituted 2,3-dimethylpyridines | N-oxidation, substitution, coupling | Proton Pump Inhibitors (e.g., Rabeprazole) google.com |
| 3-Amino-4-methylpyridine | Chlorination | Anti-AIDS drug intermediates (e.g., Nevirapine) google.com |
In modern drug discovery, the generation of chemical libraries containing structurally diverse but related molecules is crucial for identifying new lead compounds. The pyridine ring is considered a "privileged structure" because it can bind to multiple biological targets. mdpi.com
This compound is an ideal scaffold for building such libraries. Its well-defined points of reactivity allow for a combinatorial approach to synthesis. Using parallel synthesis techniques, the iodo-group can be reacted with a large panel of different coupling partners (e.g., a diverse set of boronic acids in a Suzuki reaction array). This strategy enables the rapid and efficient generation of hundreds or thousands of distinct compounds from a single, common intermediate, facilitating the exploration of structure-activity relationships and the discovery of new bioactive agents. nih.gov
Exploration of Novel Synthetic Pathways for Bioactive Motifs
The inherent structural features of this compound, namely the presence of a reactive C-I bond and a methylated pyridine core, make it an ideal starting material for the synthesis of various bioactive motifs. The pyridine ring is a common scaffold in numerous pharmaceuticals and agrochemicals, and the iodo and methyl substituents provide handles for further functionalization.
While specific, detailed research on the direct application of this compound in the synthesis of a broad range of bioactive motifs is not extensively documented in publicly available literature, its structural analogues are widely employed in the construction of such compounds. For instance, iodinated pyridines are key precursors in the synthesis of complex alkaloids and other natural products. The C-I bond is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are instrumental in elaborating the pyridine core to generate molecules with desired biological activities.
The methyl group on the pyridine ring can also influence the molecule's biological activity and provides a site for further synthetic modifications, such as oxidation or halogenation, to create additional diversity in the synthesized compounds.
Development of New Synthetic Methodologies Utilizing Iodopyridines
The unique reactivity of this compound has spurred the development of novel synthetic methodologies that expand the toolkit of organic chemists. Its ability to participate in a range of transformations with high efficiency and selectivity is a testament to its versatility.
Domino and Cascade Reactions Initiated by this compound
Domino and cascade reactions, in which multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to molecular complexity. While specific examples of domino or cascade reactions initiated directly by this compound are not readily found in the literature, the principles of its reactivity suggest its potential in this area. The C-I bond can serve as a trigger for a cascade sequence. For example, an initial cross-coupling reaction at the 4-position could be followed by an intramolecular cyclization involving the methyl group or another functional group introduced in the first step. The development of such reactions would offer a rapid and atom-economical route to complex heterocyclic systems.
Chemo-, Regio-, and Stereoselective Transformations
The selective functionalization of substituted pyridines is a significant challenge in organic synthesis. This compound offers distinct advantages in achieving high levels of selectivity in its reactions.
Chemoselectivity: The significant difference in reactivity between the C-I bond and the C-H bonds of the pyridine ring allows for highly chemoselective transformations. Palladium-catalyzed cross-coupling reactions, for instance, can be performed selectively at the iodo-substituted position without affecting other parts of the molecule.
Regioselectivity: The position of the iodo and methyl groups on the pyridine ring directs the regiochemical outcome of many reactions. In reactions where multiple isomers could potentially form, the inherent electronic and steric properties of this compound often favor the formation of a single regioisomer. For example, in metal-catalyzed cross-coupling reactions, the reaction will occur exclusively at the carbon bearing the iodine atom.
Stereoselectivity: While the parent molecule is achiral, it can be used as a building block in stereoselective syntheses. By incorporating it into a chiral molecule or by using chiral catalysts, it is possible to control the stereochemistry of the final product. There is potential for the development of stereoselective reactions where the pyridine moiety of this compound acts as a coordinating group to a chiral catalyst, thereby influencing the stereochemical outcome of a reaction at a different part of the molecule.
Enabling Reagent in Challenging Bond Formations
The C-I bond in this compound is relatively weak and highly polarizable, making it an excellent electrophile in a variety of bond-forming reactions. This reactivity is particularly valuable in the construction of bonds that are otherwise difficult to form.
For instance, the formation of C-C bonds between sp2-hybridized carbon atoms, as in the synthesis of biaryls, is a cornerstone of modern organic synthesis. This compound is an ideal substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form such bonds. Similarly, the Sonogashira coupling allows for the formation of C(sp2)-C(sp) bonds, leading to the synthesis of substituted alkynes which are valuable intermediates in organic synthesis. The Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds, which are prevalent in many biologically active compounds.
While detailed research findings specifically utilizing this compound in these challenging bond formations are limited in accessible literature, the well-established reactivity of iodopyridines in these transformations underscores its potential as a key enabling reagent.
Computational and Theoretical Investigations of this compound: A Search for In-Depth Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on this compound. While this compound is documented and available from various chemical suppliers, in-depth research into its electronic structure, molecular orbital theory, and reaction mechanisms through computational methods does not appear to be publicly available in scholarly articles or databases.
The exploration for detailed data on the quantum chemical calculations of its electronic properties, analysis of its frontier molecular orbitals (HOMO-LUMO), and its charge distribution and electrostatic potential remains an area open for future investigation. Similarly, the elucidation of its reaction mechanisms, including transition state analysis and the mapping of energy profiles and reaction coordinates, has not been specifically reported in the reviewed literature.
While general principles of computational chemistry and molecular orbital theory are well-established and could be applied to this compound, specific, published research findings containing the detailed data tables and in-depth analysis required for a thorough scientific article on this particular compound are not currently available. The existing information is largely limited to basic identifiers and properties.
Further research and dedicated computational studies would be necessary to generate the specific, scientifically accurate content required to fully address the electronic and reactive properties of this compound.
Computational and Theoretical Investigations of 4 Iodo 3 Methylpyridine Hydrochloride
Reaction Mechanism Elucidation via Computational Methods
Solvent Effects on Reaction Pathways
The choice of solvent can dictate the competition between different reaction mechanisms, such as S_N2 versus elimination (E2) pathways. Quantum chemical investigations on related systems have shown that increasing microsolvation can favor the S_N2 pathway over the E2 pathway. rsc.org For 4-iodo-3-methylpyridine (B3031273) hydrochloride, the pyridinium (B92312) nitrogen enhances the electrophilicity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. The nature of the solvent will affect the stability of the charged pyridinium species and any charged intermediates or transition states.
In polar protic solvents, hydrogen bonding can solvate the hydrochloride anion, potentially influencing the equilibrium and the availability of the nucleophile. libretexts.org Conversely, polar aprotic solvents might favor different reaction kinetics. Computational models, such as those employing density functional theory (DFT), are used to calculate the activation energies of possible reaction pathways in various solvent environments, thus predicting the most likely reaction products. These models account for solvent effects either implicitly, using a continuum model, or explicitly, by including individual solvent molecules in the calculation. nih.govrsc.org
Spectroscopic Property Predictions and Correlations
Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, which are crucial for the structural elucidation of molecules like 4-iodo-3-methylpyridine hydrochloride. Methods such as Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C chemical shifts and coupling constants. nih.govrsc.org
For substituted pyridines, the chemical shifts can be estimated using substituent chemical shift (SCS) values. stenutz.eu The iodine atom and the methyl group at positions 4 and 3, respectively, along with the protonated nitrogen, will have specific electronic effects that influence the chemical shifts of the ring protons and carbons. The electron-withdrawing effect of the protonated nitrogen and the iodine atom, combined with the electron-donating nature of the methyl group, creates a distinct pattern of electron density around the ring.
Theoretical predictions for the ¹³C NMR chemical shifts of this compound would be expected to show a downfield shift for the carbons directly bonded to the electronegative nitrogen and iodine atoms. Similarly, the proton chemical shifts are influenced by these substituents. The table below illustrates hypothetical, yet expected, ¹H and ¹³C NMR chemical shifts for this compound, based on computational predictions for similar pyridine derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~148 |
| C3 | - | ~145 |
| C4 | - | ~100 |
| C5 | ~8.0 | ~150 |
| C6 | ~8.5 | ~138 |
| 3-CH₃ | ~2.5 | ~18 |
| N-H | ~14.0 | - |
| Note: These are estimated values based on computational models for analogous compounds and are for illustrative purposes. |
The accuracy of these predictions can be high enough to distinguish between different isomers or to confirm a specific molecular structure when compared with experimental data. rsc.orgnrel.gov
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint that is sensitive to the geometry and bonding within a molecule. Theoretical calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific molecular motions. americanpharmaceuticalreview.com For this compound, DFT calculations can predict the IR and Raman spectra, offering insights into its structural features.
The calculated vibrational modes would include the characteristic ring stretching and bending vibrations of the pyridine core, the C-I stretching frequency, and the vibrations of the methyl group. The protonation of the pyridine nitrogen would lead to specific shifts in the vibrational frequencies of the ring compared to its neutral counterpart. For example, the N-H stretching and bending vibrations would be prominent features.
Analysis of the vibrational spectra of related porphyrin compounds with phenyl substitutions has shown that substitutions can cause significant alterations to the phenyl and porphyrin skeleton modes. nih.gov Similarly, for this compound, the coupling between the vibrations of the methyl group, the iodine atom, and the pyridine ring would be evident in the calculated spectra. These theoretical spectra can be compared with experimental data to confirm the structure and to understand the intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. americanpharmaceuticalreview.com
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | 3200-3400 | Strong | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Strong |
| C-H Stretch (Methyl) | 2850-2950 | Medium | Medium |
| Pyridine Ring Stretch | 1400-1650 | Strong | Strong |
| N-H Bend | 1500-1600 | Medium | Weak |
| C-I Stretch | 500-600 | Medium | Strong |
| Note: These are generalized frequency ranges for the expected vibrational modes. |
The electronic transitions of this compound can be investigated through the simulation of its UV-Vis absorption spectrum. Time-dependent density functional theory (TD-DFT) is a common method used to predict the excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net
The spectrum of pyridine itself exhibits characteristic π→π* transitions. researchgate.net For this compound, the substituents and the protonation state will modify the energies of the molecular orbitals, leading to shifts in the absorption maxima. The iodine substituent, being a heavy atom, can also influence spin-orbit coupling, which may affect the electronic transitions.
Simulations can help in assigning the observed absorption bands to specific electronic transitions, such as those involving the π-system of the pyridine ring and the lone pairs of the iodine and nitrogen atoms. rsc.org The solvent environment also plays a crucial role in the position of the absorption bands (solvatochromism), and computational models can account for these effects, providing a more accurate prediction of the spectrum in a given solvent. researchgate.net
| Transition Type | Predicted Wavelength Range (nm) |
| π → π | 200-280 |
| n → π | 250-320 |
| Note: These are general ranges for pyridine derivatives; specific values for this compound would require dedicated calculations. |
Intermolecular Interactions and Self-Assembly Studies
In the solid state, this compound is expected to form extensive hydrogen bonding networks, which are fundamental to its crystal packing. nih.gov The primary hydrogen bond donor is the protonated pyridinium nitrogen (N⁺-H), which will form a strong, charge-assisted hydrogen bond with the chloride anion (Cl⁻). nih.govnih.gov
In addition to this primary interaction, weaker C-H···Cl⁻ hydrogen bonds involving the aromatic protons of the pyridine ring and the methyl protons are also likely to be present, further stabilizing the crystal lattice. nih.gov The geometry and strength of these hydrogen bonds can be investigated through single-crystal X-ray diffraction and further analyzed using computational methods. DFT calculations can be used to determine the energies of these interactions and to rationalize the observed crystal packing. nih.gov
| Interaction | Typical Donor-Acceptor Distance (Å) | Nature of Interaction |
| N⁺-H···Cl⁻ | 2.9 - 3.2 | Strong, Charge-Assisted Hydrogen Bond |
| C-H···Cl⁻ | 3.5 - 3.8 | Weak Hydrogen Bond |
| C-I···Cl⁻ | 3.3 - 3.6 | Halogen Bond |
| Note: Distances are estimations based on related structures and van der Waals/ionic radii. |
Stacking Interactions in Crystalline Arrangements
The crystalline architecture of ionic organic compounds like this compound is significantly influenced by a variety of non-covalent interactions, among which π-stacking is a crucial determinant. In the absence of a published crystal structure for this specific compound, the nature of its stacking interactions can be inferred from theoretical studies on analogous pyridinium systems.
The pyridinium ring, being electron-deficient due to the quaternized nitrogen atom, can participate in π-π stacking interactions. These are not solely driven by attractive van der Waals forces but are also significantly modulated by electrostatic interactions. The introduction of substituents on the pyridine ring, such as the methyl and iodo groups in the case of this compound, further tunes these interactions. The methyl group, being an electron-donating group, can slightly increase the electron density of the π-system, while the iodine atom, being large and polarizable, can contribute significantly to dispersion forces.
Theoretical studies on substituted pyridinium ions have shown that there is a delicate balance between stabilizing dispersion and exchange interactions and destabilizing electrostatic repulsion between the positively charged rings. The geometry of the stacking is often offset or slipped to minimize this repulsion and maximize attractive interactions. In such an arrangement, the positively charged nitrogen of one ring is positioned over the less positive or even slightly negative regions of the adjacent ring.
A study on uracil (B121893) pyridinium salts has highlighted the importance of π-stacking interactions, which were confirmed through both calculations and X-ray single crystal analyses of related compounds. rsc.org The presence of a positive charge on the pyridinium ring is a key factor that differentiates its stacking from that of neutral aromatic rings.
| Interaction Type | Contributing Factors | Expected Geometry |
|---|---|---|
| π-π Stacking | van der Waals forces, electrostatic interactions, polarization | Offset or Slipped-Parallel |
| Influence of Methyl Group | Electron-donating nature, steric effects | Modulates electron density of the ring |
| Influence of Iodine Atom | Large size and high polarizability, potential for halogen bonding | Enhances dispersion forces |
Non-Covalent Interactions in Solution
In a solution, particularly in polar solvents, this compound is expected to engage in a variety of non-covalent interactions that dictate its solubility and reactivity. These interactions are primarily with the solvent molecules and the chloride counter-ion.
Hydrogen Bonding: The protonated nitrogen of the pyridinium ring (N-H) is a strong hydrogen bond donor. It can form robust hydrogen bonds with the chloride anion or with polar solvent molecules such as water or alcohols. Studies on other pyridinium salts have consistently shown the prevalence and importance of these hydrogen bonds in their crystal structures and solution behavior. nih.govacs.orgresearchgate.net
Halogen Bonding: A particularly noteworthy interaction for this compound is halogen bonding. The iodine atom, being a heavy halogen, possesses a region of positive electrostatic potential on its outermost surface, directly opposite the C-I covalent bond. nih.gov This region, known as a "σ-hole," can act as a Lewis acid and interact favorably with Lewis bases such as the chloride anion or the oxygen or nitrogen atoms of solvent molecules. nih.govacs.org Computational and experimental studies on other iodopyridinium cations have demonstrated that these C–I···X⁻ halogen bonds are often short and directional, playing a significant role in the solid-state assembly. nih.govacs.orgresearchgate.net The strength of this interaction generally increases with the polarizability of the halogen, making iodine a potent halogen bond donor. acs.org
| Non-Covalent Interaction | Description | Relevant Moieties |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Pyridinium N-H group (donor), Chloride anion or polar solvent (acceptor) |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid). | Iodine atom (σ-hole donor), Chloride anion or polar solvent (acceptor) |
| Ion-Dipole Interactions | Electrostatic interaction between a charged ion and a neutral molecule that has a dipole. | Pyridinium cation and Chloride anion with polar solvent molecules |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |
Advanced Spectroscopic and Analytical Research Methodologies in the Study of 4 Iodo 3 Methylpyridine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
NMR spectroscopy is an indispensable tool for the mechanistic study of chemical reactions involving 4-iodo-3-methylpyridine (B3031273) hydrochloride. nih.goved.ac.uked.ac.uk It provides detailed information on molecular structure, connectivity, and the dynamic processes that occur during a chemical transformation.
In Situ NMR for Reaction Monitoring and Intermediate Detection
In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions within the NMR tube. researchgate.net This technique is particularly valuable for tracking the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. By acquiring spectra at various time points during a reaction, researchers can construct concentration profiles, which are essential for determining reaction kinetics and proposing reaction mechanisms. For instance, in reactions involving nucleophilic substitution at the pyridine (B92270) ring, in situ ¹H NMR can monitor the change in chemical shifts of the aromatic protons as the iodine atom is replaced, providing direct evidence of the reaction's progress. The detection of short-lived intermediates, which may not be isolable, is a key advantage of this method, offering unique insights into the reaction pathway. nih.goved.ac.uk
Multi-Dimensional NMR Techniques for Complex Structure Elucidation
While one-dimensional NMR provides fundamental structural information, complex molecules and reaction mixtures often require more sophisticated analysis. rsc.org Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign proton (¹H) and carbon (¹³C) signals and to establish through-bond connectivities.
COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the pyridine ring and the methyl group.
HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections.
HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the molecular framework, especially in complex derivatives or reaction products of 4-iodo-3-methylpyridine hydrochloride.
These techniques are critical for confirming the structure of newly synthesized compounds and for identifying unknown products in a reaction mixture. rsc.org
Solid-State NMR for Crystalline Forms and Polymorphs
The physical properties of a chemical compound can be significantly influenced by its solid-state structure. Solid-state NMR (ssNMR) is a powerful technique for characterizing crystalline and amorphous forms, including polymorphs, of this compound. nih.gov Unlike solution-state NMR, ssNMR provides information about the local environment of atoms in the solid phase. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can distinguish between different crystalline arrangements. This is particularly important in pharmaceutical and materials science, where different polymorphs can exhibit variations in solubility, stability, and bioavailability. Combining ssNMR data with techniques like X-ray diffraction allows for a comprehensive understanding of the solid-state structure. nih.gov
Mass Spectrometry (MS) for Reaction Pathway Analysis
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It plays a pivotal role in identifying compounds and elucidating reaction pathways by providing molecular weight and fragmentation information.
High-Resolution Mass Spectrometry for Product Identification (Beyond Basic)
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. In the context of reactions involving this compound, HRMS is invaluable for identifying expected products, as well as unexpected byproducts. For example, after a cross-coupling reaction, HRMS can confirm the exact mass of the newly formed carbon-carbon or carbon-heteroatom bond, thereby verifying the success of the reaction and the structure of the product. nih.gov
The predicted collision cross section (CCS) values for adducts of 4-iodo-3-methylpyridine provide further analytical data for its identification. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 219.96178 | 124.8 |
| [M+Na]⁺ | 241.94372 | 127.1 |
| [M-H]⁻ | 217.94722 | 120.6 |
| [M+NH₄]⁺ | 236.98832 | 141.6 |
| [M+K]⁺ | 257.91766 | 131.5 |
| [M+H-H₂O]⁺ | 201.95176 | 115.6 |
| [M+HCOO]⁻ | 263.95270 | 143.8 |
| [M+CH₃COO]⁻ | 277.96835 | 178.2 |
| [M+Na-2H]⁻ | 239.92917 | 121.7 |
| [M]⁺ | 218.95395 | 122.2 |
| [M]⁻ | 218.95505 | 122.2 |
Table 1: Predicted Collision Cross Section (CCS) values for 4-iodo-3-methylpyridine adducts. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis in Reaction Mixtures
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. sdu.dk In a typical MS/MS experiment, a specific ion (a precursor ion) from the initial mass spectrum is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed. This technique provides detailed structural information about the precursor ion. When analyzing a complex reaction mixture containing this compound and its derivatives, MS/MS can be used to:
Confirm the identity of known compounds by comparing their fragmentation patterns to those of authentic standards.
Elucidate the structure of unknown products by piecing together the fragmentation data. The fragmentation pattern can reveal the loss of specific functional groups, such as the iodine atom or the methyl group, providing clues to the molecule's structure.
Differentiate between isomers , which may have the same exact mass but produce different fragment ions due to their different structures.
By carefully analyzing the fragmentation pathways, researchers can gain a deeper understanding of the molecular transformations occurring during a reaction. nih.govsdu.dk
Online MS Monitoring of Chemical Transformations
The synthesis of functionalized pyridines can involve multiple steps and the potential for isomeric impurities. acs.orgrsc.org Real-time monitoring of these chemical transformations is crucial for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation. Online mass spectrometry (MS), particularly with electrospray ionization (ESI-MS), has emerged as a powerful process analytical technology (PAT) tool for this purpose. durham.ac.uknih.gov
In the context of synthesizing this compound, a low-temperature plasma (LTP) or ESI probe could be coupled directly to the reaction vessel. nih.govrsc.org This setup allows for the continuous sampling and ionization of aliquots from the reaction mixture, providing real-time data on the consumption of reactants and the formation of intermediates and the final product. durham.ac.uknih.govresearchgate.net
For instance, in a potential synthesis involving the iodination of 3-methylpyridine (B133936), online MS would track the disappearance of the starting material's m/z signal and the appearance of the mono-iodinated product's signal. The predicted m/z value for the protonated molecule [M+H]⁺ of 4-iodo-3-methylpyridine is 219.96178. uni.lu By monitoring this specific ion, chemists can determine the reaction's endpoint with high precision. This technique is invaluable for avoiding over-reaction or unnecessary heating, which could lead to degradation or the formation of di-iodinated species.
Table 1: Predicted Mass Spectrometry Adducts for 4-Iodo-3-methylpyridine
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 219.96178 |
| [M+Na]⁺ | 241.94372 |
| [M-H]⁻ | 217.94722 |
| [M+NH₄]⁺ | 236.98832 |
| [M+K]⁺ | 257.91766 |
| Data sourced from predicted values for 4-iodo-3-methylpyridine, which would be the primary species observed in the mass spectrometer after neutralization of the hydrochloride salt. uni.lu |
X-Ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction is an indispensable technique for the solid-state characterization of crystalline materials like this compound. It provides definitive information on the atomic arrangement within the crystal lattice, which influences key physicochemical properties.
While specific single-crystal X-ray diffraction data for this compound is not publicly available, the methodology provides the most unambiguous structural proof. Growing a suitable single crystal of the compound would allow for its analysis by SCXRD. The resulting data would confirm the connectivity of the atoms, the position of the iodine and methyl substituents on the pyridine ring, and the conformation of the molecule. It would also detail the ionic interaction between the protonated pyridine nitrogen and the chloride anion. nih.gov The analysis of other pyridine hydrochloride salts, such as 2-(Hydroxymethyl)pyridinium chloride, reveals the formation of extensive hydrogen-bonding networks, typically involving N-H···Cl and other potential interactions, which dictate the crystal packing. nih.gov
Table 2: Illustrative Single Crystal X-Ray Diffraction Data
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.1 |
| b (Å) | ~8.1 |
| c (Å) | ~12.2 |
| β (°) | ~102 |
| Volume (ų) | ~680 |
| Z (molecules/unit cell) | 4 |
| This table presents illustrative data based on a similar compound, 2-(Hydroxymethyl)pyridinium chloride, to demonstrate typical parameters obtained from a single-crystal XRD study. nih.gov |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs can have different stabilities, solubilities, and mechanical properties. Powder X-ray diffraction (PXRD) is the primary tool for identifying and characterizing polymorphs. rsc.org Although no specific polymorphic studies on this compound have been reported, studies on related substituted pyridines have revealed the existence of multiple polymorphs. nih.govacs.org
A polymorphic screen for this compound would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting solids would be analyzed by PXRD. Each polymorph would produce a unique diffraction pattern, characterized by a distinct set of peak positions (2θ values) and relative intensities. The identification of different polymorphs is crucial for selecting the most stable form for development to ensure consistent product performance.
Creating new solid forms through the formation of salts and co-crystals is a widely used strategy to improve the physicochemical properties of pharmaceutical compounds. nih.govnih.govtricliniclabs.comnih.gov 4-Iodo-3-methylpyridine, being a basic compound, is readily converted to its hydrochloride salt. Salt crystallography, using techniques like SCXRD and PXRD, is used to characterize the resulting ionic structure, as discussed previously. nih.govresearchgate.net
Furthermore, the neutral form, 4-iodo-3-methylpyridine, could be screened for its ability to form co-crystals with various pharmaceutically acceptable co-formers, such as carboxylic acids or other compounds capable of hydrogen bonding. mdpi.commdpi.com The goal of co-crystallization is to create a new crystalline solid with improved properties like solubility, stability, or melting point. tricliniclabs.com Techniques like slurry crystallization or solvent-drop grinding are often employed for co-crystal screening. nih.gov The resulting solids are then analyzed by PXRD to identify new crystalline phases, which are subsequently characterized by single-crystal X-ray diffraction to understand the intermolecular interactions, such as hydrogen bonds between the pyridine nitrogen and the co-former. mdpi.com
Chromatographic Techniques for Reaction Mixture Analysis and Purification
Chromatography is essential for both analyzing the complex mixtures generated during synthesis and for purifying the final product to the high standards required for pharmaceutical use.
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical compounds and monitoring the progress of chemical reactions. researchgate.netresearchgate.net A validated, stability-indicating HPLC method is a regulatory requirement for any API. For this compound, a reversed-phase HPLC method would be the most common approach.
While a specific validated method for this compound is not detailed in the literature, methods for other pyridine derivatives provide a strong starting point. ptfarm.plhelixchrom.comnih.gov A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.plsielc.com Detection would likely be performed using a UV detector, as the pyridine ring is a chromophore.
This HPLC method would be used to separate the main compound from any starting materials, intermediates, isomers (e.g., 2-iodo-3-methylpyridine), and degradation products. By running a time course of the reaction, the percentage conversion of starting material to product can be accurately calculated from the peak areas in the chromatogram. For purity analysis, the area percentage of the main peak relative to the total area of all peaks is determined. Method validation according to ICH guidelines would ensure the method is linear, accurate, precise, specific, and robust. researchgate.netijsrst.com
Table 3: Hypothetical HPLC Method for Purity Analysis of 4-Iodo-3-methylpyridine HCl
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.01 M Ammonium Formate Buffer (pH 3.0)B: Acetonitrile |
| Gradient | 0-20 min, 10-90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| This table presents a hypothetical but typical set of starting conditions for developing an HPLC method for the analysis of a substituted pyridine compound. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, Pyrolysis-GC-MS (Py-GC/MS) is particularly valuable for analyzing the volatile products generated during its thermal decomposition. researchgate.netresearchgate.net This method involves the controlled thermal degradation (pyrolysis) of the sample, followed by the separation of the resulting volatile fragments by gas chromatography and their detection by mass spectrometry. researchgate.net
The data obtained from Py-GC/MS analysis can elucidate the fragmentation pathways of this compound, providing critical information about its thermal stability and the nature of the chemical bonds within the molecule. The resulting total ion chromatogram (TIC) will show a series of peaks, each corresponding to a different volatile product. The mass spectrum of each peak provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.
Table 1: Representative Py-GC/MS Data for Hypothetical Volatile Products of this compound
| Retention Time (min) | Identified Volatile Product | Key Mass Fragments (m/z) |
| 3.45 | Pyridine | 79, 52, 39 |
| 4.12 | 3-Methylpyridine (β-Picoline) | 93, 66, 39 |
| 5.28 | Iodomethane | 142, 127, 15 |
| 6.91 | Benzene (B151609) | 78, 52, 51 |
| 8.34 | Toluene | 92, 91, 65 |
Note: This table is illustrative and presents hypothetical data based on the expected pyrolysis products of similar compounds. researchgate.net
Preparative Chromatography for Isolation of Research Samples
The isolation and purification of this compound and its derivatives for research purposes are critical for obtaining accurate analytical data. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. flash-chromatography.comtarosdiscovery.com This method allows for the separation of the target compound from impurities, starting materials, and byproducts on a larger scale than analytical HPLC.
Reversed-phase HPLC is a common mode used for the purification of polar compounds like substituted pyridines. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By carefully selecting the column, mobile phase composition, and gradient, high-purity fractions of this compound can be isolated.
Table 2: Exemplary Preparative HPLC Parameters for the Purification of a Substituted Pyridine
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
Note: These parameters are illustrative and would require optimization for the specific separation of this compound.
Advanced Spectroscopic Probes for Environmental and Biological Studies (Chemical Aspects Only)
Advanced spectroscopic techniques are instrumental in probing the chemical interactions and structural properties of this compound and its derivatives in various chemical environments.
Fluorescence Spectroscopy for Probing Interactions (Purely Chemical Context)
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the interactions of fluorescent molecules with their environment. While this compound itself is not strongly fluorescent, its interactions can be studied indirectly through fluorescence quenching experiments. rsc.orgscience.gov In such an experiment, the quenching of the fluorescence of a known fluorophore by the iodide ion from the compound can be monitored.
The binding of the pyridinium (B92312) cation to a host molecule or assembly can be studied by observing changes in the fluorescence of a nearby fluorophore. The Stern-Volmer equation can be used to quantify the quenching efficiency and to gain insights into the accessibility of the iodide ion, which in turn can provide information about the binding of the pyridinium moiety. science.gov
Table 3: Hypothetical Fluorescence Quenching Data for a Fluorophore in the Presence of Iodide
| [Iodide] (M) | Fluorescence Intensity (a.u.) | I₀/I |
| 0 | 1000 | 1.0 |
| 0.001 | 850 | 1.18 |
| 0.002 | 720 | 1.39 |
| 0.005 | 500 | 2.00 |
| 0.010 | 330 | 3.03 |
Note: This table presents hypothetical data illustrating the quenching of a fluorophore's fluorescence by iodide ions.
Raman Spectroscopy for In Situ Reaction Analysis
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules, making it an excellent tool for in-situ reaction monitoring. nih.govnih.gov It can be used to follow the progress of reactions involving this compound in real-time by tracking the disappearance of reactant peaks and the appearance of product peaks. youtube.com
For instance, in a substitution reaction where the iodide is replaced, the characteristic C-I stretching vibration would decrease in intensity, while new peaks corresponding to the new functional group would emerge. This allows for the study of reaction kinetics and the identification of reaction intermediates without the need for sample extraction.
Table 4: Characteristic Raman Shifts for Monitoring a Hypothetical Reaction of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Reactant/Product |
| ~550 | C-I Stretch | Reactant |
| ~1600 | Pyridine Ring Stretch | Reactant & Product |
| ~1050 | C-N Stretch (New Bond) | Product |
| ~2950 | C-H Stretch (Methyl) | Reactant & Product |
Note: The wavenumbers are approximate and would be specific to the particular reaction being studied.
Circular Dichroism (CD) for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. rsc.org While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a chiral substituent or by forming a chiral complex. researchgate.netdicp.ac.cnliverpool.ac.uk The CD spectrum of such a derivative provides a unique fingerprint that can be used to determine its absolute configuration and to study its conformational changes. metu.edu.tracs.orgacs.org
The synthesis of chiral piperidines from pyridinium salts has been reported, highlighting a pathway to generate chiral derivatives from precursors like this compound. researchgate.netdicp.ac.cnliverpool.ac.uk The chiroptical properties of these resulting chiral molecules can then be thoroughly investigated using CD spectroscopy. metu.edu.tr
Table 5: Illustrative Circular Dichroism Data for a Chiral Derivative
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 220 | +15,000 |
| 250 | -8,000 |
| 280 | +500 |
| 310 | 0 |
Note: This table presents hypothetical CD data for a chiral derivative of this compound.
Future Research Directions and Outlook
Emerging Synthetic Strategies for Halo-Pyridines
The development of efficient and sustainable methods for the synthesis of halogenated pyridines is a continuous endeavor in medicinal and materials chemistry. Future research is poised to move beyond traditional halogenation techniques, embracing cutting-edge technologies that offer greater selectivity, milder reaction conditions, and improved environmental compatibility.
Photocatalytic and Electrocatalytic Approaches
Visible-light photocatalysis and electrocatalysis have emerged as powerful tools for the activation of C-H bonds and the formation of carbon-halogen bonds. These methods provide a green alternative to conventional techniques that often require harsh reagents and high temperatures.
Photocatalytic Iodination: Recent studies have demonstrated the feasibility of direct C-H iodination of pyridines and their derivatives using photocatalytic methods. researchgate.netresearchgate.net For instance, a radical-based C-H iodination protocol has been developed for a range of nitrogen-containing heterocycles, including pyridines, achieving iodination at the C3 and C5 positions. researchgate.netrsc.org Future investigations could focus on adapting these photocatalytic systems for the regioselective iodination of 3-methylpyridine (B133936) to synthesize 4-iodo-3-methylpyridine (B3031273) with high efficiency. The use of different photocatalysts and iodine sources could be explored to optimize the reaction conditions and yields.
Electrocatalytic Hydrogenation and Halogenation: Electrocatalytic methods offer another promising avenue for the synthesis and modification of halo-pyridines. The electrocatalytic hydrogenation of pyridines to piperidines has been achieved with high efficiency using anion-exchange membrane electrolyzers. nih.gov This technology could be adapted for the selective reduction of the pyridine (B92270) ring in 4-iodo-3-methylpyridine hydrochloride, providing access to novel saturated heterocyclic scaffolds. Furthermore, the development of electrocatalytic C-N coupling reactions mediated by anodically generated hypervalent iodine intermediates presents an exciting opportunity for the functionalization of iodo-pyridines. chemrxiv.org
| Synthetic Strategy | Potential Application to 4-iodo-3-methylpyridine | Key Advantages |
| Photocatalytic C-H Iodination | Direct synthesis from 3-methylpyridine | Mild conditions, high regioselectivity, use of visible light |
| Electrocatalytic Hydrogenation | Synthesis of iodo-methyl-piperidine derivatives | Additive-free, ambient temperature and pressure, high current efficiency |
| Hypervalent Iodine Electrocatalysis | Inter- and intramolecular C-N bond formation | Metal-free, sustainable, efficient C-H functionalization |
Biocatalytic Transformations of Pyridine Derivatives
Biocatalysis is increasingly recognized as a sustainable and highly selective method for chemical synthesis. The use of enzymes, such as halogenases, can facilitate the introduction of halogen atoms onto aromatic rings with remarkable precision, often under mild, aqueous conditions.
Flavin-dependent halogenases (FDHs) have shown significant promise for the selective halogenation of various aromatic substrates. bohrium.commdpi.com Research in this area could focus on identifying or engineering halogenases that can specifically iodinate 3-methylpyridine at the C4 position. This would represent a significant step towards a truly green synthesis of 4-iodo-3-methylpyridine. Moreover, the microbial degradation pathways of pyridine derivatives are being actively studied, which could inspire the development of novel biocatalytic retrosynthesis strategies. researchgate.net
Exploration of Novel Reactivity Patterns
The carbon-iodine bond in this compound is a key functional group that can be exploited to construct more complex molecular architectures. Future research will likely focus on uncovering and harnessing unconventional reactivity patterns of this bond.
Unconventional Activation of Carbon-Iodine Bonds
Beyond traditional cross-coupling reactions, new methods for activating the C-I bond are being explored. Photochemical activation of carbon-iodine bonds via the formation of electron donor-acceptor (EDA) complexes is a promising strategy for generating carbon-centered radicals under mild conditions. This approach could be applied to 4-iodo-3-methylpyridine to initiate radical-based transformations, leading to novel functionalized pyridines.
The study of halogen bonding interactions involving iodo-pyridines is another area of growing interest. Understanding and controlling these non-covalent interactions could lead to novel catalytic cycles and reactivity.
Cascade Reactions Leading to Undiscovered Scaffolds
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient way to build molecular complexity. The iodo-substituent in this compound can serve as a linchpin for initiating such cascades.
For example, palladium-catalyzed cascade reactions between o-iodo-N-alkenylanilines and other reagents have been shown to produce diverse heterocyclic structures like indoles and dihydroquinolines. rsc.org Similar strategies could be designed starting from 4-iodo-3-methylpyridine, where the C-I bond cleavage initiates a sequence of intramolecular cyclizations and bond formations, ultimately leading to novel polycyclic scaffolds with potential biological activity. The development of Ru(II)-catalyzed tunable cascade reactions involving C-H/C-C bond cleavage also opens up new possibilities for the creative synthesis of complex molecules from simple pyridine precursors. nih.gov
| Reactivity Pattern | Potential Application to 4-iodo-3-methylpyridine | Expected Outcome |
| Photochemical C-I Bond Activation | Generation of pyridyl radicals | Access to novel radical-based C-C and C-heteroatom bond formations |
| Halogen Bonding Catalysis | Control of reactivity and selectivity | Enhanced reaction rates and development of new catalytic systems |
| Palladium-Catalyzed Cascades | Reaction with functionalized partners | One-pot synthesis of complex fused heterocyclic systems |
| Ruthenium-Catalyzed Cascades | Tandem C-H/C-C bond activation | Construction of novel polycyclic aromatic compounds |
Integration with Machine Learning and AI in Chemical Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize how chemical research is conducted. From predicting reaction outcomes to designing novel synthetic routes, these computational tools are poised to accelerate the discovery and development of new molecules.
Predicting Reactivity and Optimizing Conditions: Machine learning models can be trained to predict the reactivity of different substrates and the optimal conditions for a given chemical reaction. researchgate.netnih.govbeilstein-journals.orgrsc.org In the context of this compound, ML could be used to predict its reactivity in various cross-coupling reactions, forecast the yields of different transformations, and suggest the ideal catalysts, solvents, and temperatures to maximize efficiency. This predictive power can significantly reduce the amount of time and resources spent on experimental optimization.
Predictive Modeling for Reaction Outcomes
The application of predictive modeling, including machine learning and quantum chemical calculations, stands to revolutionize how chemists approach the reactivity of this compound. By developing sophisticated computational models, it will be possible to forecast the outcomes of various reactions with greater accuracy. This includes predicting regioselectivity in cross-coupling reactions, anticipating potential side products, and optimizing reaction conditions such as solvent, temperature, and catalyst choice. Such models are built upon large datasets of experimental results, enabling the identification of subtle electronic and steric effects that govern reactivity. The ultimate goal is to minimize trial-and-error experimentation, thereby saving time and resources.
Automated Synthesis Design and Optimization
Automated synthesis platforms, including flow chemistry systems and robotic workstations, offer a pathway to high-throughput experimentation and optimization of reactions involving this compound. These systems allow for the rapid screening of a wide array of reaction parameters, leading to the swift identification of optimal conditions for the synthesis of target molecules. For instance, an automated platform could systematically vary catalysts, ligands, and bases in a Suzuki or Sonogashira coupling reaction to maximize yield and purity. This approach not only accelerates the discovery of new derivatives but also enhances the reproducibility and scalability of synthetic procedures.
Sustainable and Scalable Research Methodologies
A growing emphasis on green chemistry is steering research towards the development of more sustainable and scalable methods for the synthesis and derivatization of this compound.
Development of More Efficient and Environmentally Benign Processes
Future research will likely focus on replacing traditional synthetic methods with more environmentally friendly alternatives. This includes the exploration of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds. Furthermore, there is a push towards developing catalytic systems that operate under milder conditions and exhibit higher turnover numbers, reducing energy consumption and waste generation. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also contribute to more efficient and sustainable processes by minimizing intermediate purification steps.
Resource-Efficient Synthesis and Derivatization
Resource efficiency is a key aspect of sustainable chemistry, and future research on this compound will aim to maximize atom economy and minimize waste. This can be achieved through the design of synthetic routes that incorporate a higher percentage of the atoms from the reactants into the final product. The use of catalytic C-H activation, for example, could enable the direct functionalization of the pyridine ring, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Additionally, the development of recyclable catalysts will further enhance the resource efficiency of derivatization reactions.
Unexplored Applications in Materials Science and Catalysis Research
While this compound is primarily known as a synthetic intermediate, its potential applications in materials science and catalysis remain largely untapped.
Development of Pyridine-Based Ligands for Catalysis
The pyridine moiety is a well-established ligand scaffold in coordination chemistry and catalysis. The presence of both an iodine atom and a methyl group on the pyridine ring of this compound offers unique opportunities for the design of novel ligands. The iodine atom can serve as a handle for further functionalization, allowing for the introduction of various coordinating groups. The methyl group, on the other hand, can provide steric bulk, which can be used to fine-tune the activity and selectivity of a metal catalyst. The development of chiral ligands derived from this scaffold could open up new avenues in asymmetric catalysis.
Below is a table summarizing potential research directions and their expected impact:
| Research Area | Focus | Expected Impact |
| Predictive Modeling | Development of computational models to predict reaction outcomes. | Reduced experimental effort, accelerated discovery of new derivatives. |
| Automated Synthesis | Utilization of flow chemistry and robotic platforms for high-throughput screening. | Faster optimization of reaction conditions, improved reproducibility. |
| Green Chemistry | Exploration of greener solvents and energy-efficient catalytic systems. | Reduced environmental footprint of synthetic processes. |
| Resource Efficiency | Maximizing atom economy and developing recyclable catalysts. | Minimized waste generation and improved sustainability. |
| Ligand Development | Synthesis of novel pyridine-based ligands for catalysis. | Access to new catalysts with enhanced activity and selectivity. |
Functional Materials Incorporating Pyridine Moieties
The unique electronic properties and coordination capabilities of the pyridine ring make it a valuable component in the design and synthesis of advanced functional materials. The nitrogen atom in the pyridine ring introduces a dipole moment and provides a site for hydrogen bonding and metal coordination, which can be exploited to create materials with tailored optical, electronic, and catalytic properties. Research in this area is dynamic, with pyridine derivatives, conceptually similar to this compound, being incorporated into a variety of material architectures, including polymers, metal-organic frameworks (MOFs), and functionalized surfaces.
Pyridine-Containing Polymers for Optoelectronics
Conjugated polymers containing pyridine units are of significant interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. dtic.milresearchgate.net The electron-deficient nature of the pyridine ring enhances the electron affinity of these polymers, which facilitates electron injection and transport. dtic.mil This is a desirable characteristic for light-emitting polymers, as it allows for the use of more stable metals, such as aluminum, as the cathode. dtic.mil
Bilayer OLEDs have been fabricated using pyridine-containing polymers as the emissive layer and poly(9-vinyl carbazole) (PVK) as a hole-transporting layer. This device architecture improves efficiency and brightness by confining charge carriers at the interface between the two polymer layers. dtic.mil Furthermore, symmetrically configured AC light-emitting (SCALE) devices have been developed using these polymers, which can operate under both forward and reverse bias, potentially increasing the operational lifetime of the devices. dtic.mil
Recent research has also focused on developing pyrene-pyridine integrated systems as hole-transporting materials (HTMs) for OLEDs. nih.gov In these materials, the pyrene (B120774) unit acts as an electron donor and the pyridine unit as an electron acceptor. By modifying the pyridine unit with different functional groups, the electro-optical properties of the material can be fine-tuned. nih.gov Devices using these pyrene-pyridine-based HTMs have demonstrated stable performance with reduced efficiency roll-off at high brightness. nih.gov
Table 1: Performance of Pyrene-Pyridine Based Hole-Transporting Materials in OLEDs
| Hole-Transporting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| Py-Br | 17300 | 22.4 | 9% at 3500 cd/m² | nih.gov |
| Py-Me | - | - | Performance roll-up from 1000 to 10000 cd/m² | nih.gov |
| Py-03 | - | - | Performance roll-up from 1000 to 10000 cd/m² | nih.gov |
Pyridine-Based Metal-Organic Frameworks (MOFs)
The ability of the pyridine nitrogen to coordinate with metal ions has made pyridine-containing ligands essential building blocks for the construction of metal-organic frameworks (MOFs). These materials are characterized by their high porosity, large surface area, and tunable structures, making them promising for applications in catalysis, gas storage, and separation. rsc.orgnih.govrsc.orgresearchgate.net
For instance, the introduction of pyridine into the synthesis of a cobalt-based MOF induced a structural transformation from a 3D to a 2D nanosheet structure. This change significantly increased the number of exposed metal active sites, leading to enhanced performance in the electrocatalytic oxygen evolution reaction (OER). rsc.org The resulting 2D MOF exhibited a lower overpotential compared to its 3D counterpart. rsc.org
In another example, an iron-based MOF was assembled using 4'-pyridyl-2,2':6',2''-terpyridine as a ligand. This material formed a 3D porous structure with nanoscale channels and was found to be an effective precatalyst for the syn-selective hydroboration of alkynes. nih.gov The structural diversity of MOFs can be further expanded by using different template molecules during synthesis, leading to a range of 2D and 3D coordination polymers with unique topologies. rsc.org
Table 2: Properties of Pyridine-Based Metal-Organic Frameworks
| MOF | Metal Ion | Pyridine-Containing Ligand | Dimensionality | Application | Reference |
|---|---|---|---|---|---|
| Co MOF-Py₃ | Co²⁺ | Pyridine | 2D | Oxygen Evolution Reaction | rsc.org |
| Fe-MOF | Fe²⁺ | 4'-pyridyl-2,2':6',2''-terpyridine | 3D | Catalytic Hydroboration | nih.gov |
| [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n | Cd²⁺ | Pyridine-3,5-dicarboxylic acid | 3D | - | rsc.org |
| [Zn(PDC)(3hmpH)]n | Zn²⁺ | Pyridine-3,5-dicarboxylic acid, 3-hydroxymethylpyridine | 2D | - | rsc.org |
Pyridine-Functionalized Surfaces and Composites
The incorporation of pyridine moieties is also a key strategy for modifying the surfaces of materials and for creating advanced polymer composites. Pyridine-functionalized materials have shown promise in applications ranging from corrosion inhibition to high-performance composites.
For example, graphene oxide functionalized with pyridine derivatives has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. scispace.com The pyridine groups enhance the adsorption of the graphene oxide onto the steel surface, forming a protective film that inhibits corrosion. These functionalized graphene oxides act as mixed-type inhibitors with a significant cathodic effect. scispace.com
In the realm of polymer composites, aromatic pyridine-containing copolymers have been developed to enhance the properties of epoxy resins. acs.org These copolymers, which have rigid backbones, can improve both the toughness and mechanical strength of the epoxy composites. The pyridine units enhance the compatibility between the copolymer and the epoxy matrix through hydrogen bonding interactions. acs.org By controlling the molecular structure of the copolymers, it is possible to balance the rigidity and free volume, leading to optimized performance of the final composite material. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-iodo-3-methylpyridine hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via halogenation of 3-methylpyridine derivatives. A key route involves iodination using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperatures (0–5°C). Post-reaction purification involves column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol/water mixtures to achieve ≥98% purity .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios to minimize byproducts like di-iodinated species. Use HPLC with UV detection (λ = 254 nm) for purity validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include a singlet for the methyl group (~2.5 ppm) and aromatic protons (~8.0–8.5 ppm). The iodine atom induces deshielding in adjacent carbons .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 254.0 (calculated for C₆H₇INCl⁺). Isotopic patterns for iodine (M+2 peak) aid confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust formation .
- Waste Management : Collect halogenated waste in sealed containers labeled for incineration. Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
- Data Analysis : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Standardize protocols across studies .
- Meta-Analysis : Aggregate data from PubChem and independent studies to identify trends. Use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .
Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro studies?
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility. For PBS-based buffers, adjust pH to 3–4 (hydrochloride salt is more soluble in acidic conditions) .
- Surfactants : Polysorbate 80 (0.01% w/v) reduces aggregation in cell culture media .
Q. How does the compound’s stability vary under different storage conditions?
- Long-Term Storage : Store at –20°C in amber vials under argon to prevent photodegradation and hydrolysis. Stability studies show <5% degradation over 24 months under these conditions .
- In Solution : Prepare fresh solutions for assays. For freeze-thaw cycles, aliquot to avoid repeated exposure to temperature shifts .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Kinase Studies : The iodine moiety enhances binding affinity to ATP pockets in kinases (e.g., p38 MAPK). Use X-ray crystallography to map interactions, focusing on halogen bonding with backbone carbonyl groups .
- Competitive Assays : Compare inhibition kinetics with non-iodinated analogs to quantify the iodine’s contribution to binding energy (ΔΔG) .
Methodological Considerations
Q. How to design dose-response experiments for evaluating cytotoxicity in cancer cell lines?
- Dosing Range : Use 0.1–100 µM concentrations, with 24–72 hr exposure. Include positive controls (e.g., cisplatin) and measure viability via MTT or ATP-luminescence assays .
- Data Interpretation : Normalize to vehicle-treated cells. EC₅₀ values <10 µM suggest therapeutic potential; >50 µM may indicate off-target effects .
Q. What computational tools predict the metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
